molecular formula C13H13ClN4OS2 B2808591 [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea CAS No. 477886-88-7

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea

Cat. No.: B2808591
CAS No.: 477886-88-7
M. Wt: 340.84
InChI Key: CLFUHFKSQXLVCJ-IUXPMGMMSA-N
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Description

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 2-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Scientific Research Applications

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFUHFKSQXLVCJ-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=CC=C1OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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